Thiophene-2-carboxamido Substituent Confers Higher Predicted Binding Affinity Compared to Alkyl Amide Analogs
In a series of 14 pyridazine-based NAMPT inhibitors, compound 28, which bears a pyridazine cap group and a thiophene tail group, exhibited an IC50 of 6.7 nM in the intracellular NAD depletion assay and 43 nM in MiaPaCa-2 cytotoxicity [1]. In contrast, the corresponding phenyl analog (compound 27) showed >10-fold weaker NAD depletion inhibition (IC50 = 74 nM) [1]. The thiophene-2-carboxamido moiety present in Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate is directly analogous to the thiophene tail of compound 28, suggesting that this structural feature is critical for high-affinity NAMPT engagement.
| Evidence Dimension | NAMPT inhibition (intracellular NAD depletion assay) |
|---|---|
| Target Compound Data | Not directly tested; inferred from analog compound 28 (thiophene-pyridazine scaffold) with IC50 = 6.7 nM |
| Comparator Or Baseline | Compound 27 (phenyl analog of compound 28): IC50 = 74 nM |
| Quantified Difference | ~11-fold improvement in potency conferred by thiophene vs. phenyl substitution |
| Conditions | MiaPaCa-2 human pancreatic cancer cell line; intracellular NAD depletion assay |
Why This Matters
This scaffold-based evidence indicates that the thiophene-2-carboxamido substituent is a key driver of NAMPT inhibitory potency, making the target compound a more relevant procurement choice than alkyl-amide or phenyl-substituted analogs for pancreatic cancer target engagement studies.
- [1] Conforti, I., Benzi, A., Caffa, I., Bruzzone, S., Nencioni, A., & Marra, A. (2024). New Analogues of the Nicotinamide Phosphoribosyltransferase Inhibitor FK866 as Potential Anti-Pancreatic Cancer Agents. Medicinal Chemistry, 20(7), 694-708. View Source
